

# Spectroscopic Characterization of 4-Bromobutan-1-amine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **4-bromobutan-1-amine**, a versatile bifunctional building block in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition. This guide is intended to serve as a comprehensive resource for the characterization and quality control of **4-bromobutan-1-amine** in a research and development setting.

## **Spectroscopic Data Summary**

The following tables summarize the key quantitative data from the spectroscopic analysis of **4-bromobutan-1-amine**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for the structural elucidation of **4-bromobutan-1-amine**, providing detailed information about the hydrogen and carbon framework. The data presented below corresponds to the hydrobromide salt of **4-bromobutan-1-amine** in a deuterated solvent (D<sub>2</sub>O).

Table 1: <sup>1</sup>H NMR Data for **4-Bromobutan-1-amine** Hydrobromide in D<sub>2</sub>O



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~3.45	Triplet	2H	-CH <sub>2</sub> -Br
~2.95	Triplet	2H	-CH2-NH2
~1.65	Multiplet	4H	-CH2-CH2-

Table 2: <sup>13</sup>C NMR Data for **4-Bromobutan-1-amine** Hydrobromide[1]

Chemical Shift (δ) ppm	Assignment
~48.5	-CH <sub>2</sub> -NH <sub>2</sub>
~34.2	-CH <sub>2</sub> -Br
~25.8	-CH <sub>2</sub> -CH <sub>2</sub> -

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following table lists the characteristic vibrational frequencies for **4-bromobutan-1-amine**.

Table 3: Characteristic Infrared (IR) Absorption Frequencies

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Intensity
3300-3500	N-H Stretch	Primary Amine	Medium
2850-2960	C-H Stretch	Alkane	Strong
1590-1650	N-H Bend	Primary Amine	Medium
500-600	C-Br Stretch	Alkyl Halide	Strong

## **Mass Spectrometry (MS)**



Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of **4-bromobutan-1-amine** is 152.03 g/mol , and its monoisotopic mass is 150.99966 Da.[2] Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, corresponding to the <sup>79</sup>Br and <sup>81</sup>Br isotopes.

Table 4: Predicted Mass Spectrometry Fragmentation of 4-Bromobutan-1-amine

m/z	lon	Comments
151/153	[C4H10BrN]+	Molecular ion peak (doublet due to Br isotopes)
122/124	[C₃H₂BrN]+	Loss of ethyl radical
72	[C4H10N]+	Loss of Br radical
30	[CH <sub>4</sub> N] <sup>+</sup>	Alpha-cleavage, characteristic of primary amines

## **Experimental Protocols**

The following sections detail generalized experimental protocols for the acquisition of spectroscopic data for **4-bromobutan-1-amine**.

### NMR Spectroscopy

A sample of 5-10 mg of **4-bromobutan-1-amine** is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D<sub>2</sub>O) or chloroform-d (CDCl<sub>3</sub>), and transferred to an NMR tube.[3] <sup>1</sup>H and <sup>13</sup>C NMR spectra are then acquired on a standard NMR spectrometer.

#### Infrared (IR) Spectroscopy

For liquid samples such as **4-bromobutan-1-amine**, the IR spectrum can be obtained using either a transmission cell or an Attenuated Total Reflectance (ATR) accessory.[4][5]

Transmission Cell: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in the spectrometer.



 ATR: A drop of the sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

A background spectrum of the empty cell or clean ATR crystal is recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over a range of 4000 to 400 cm<sup>-1</sup>.[4]

### **Mass Spectrometry (MS)**

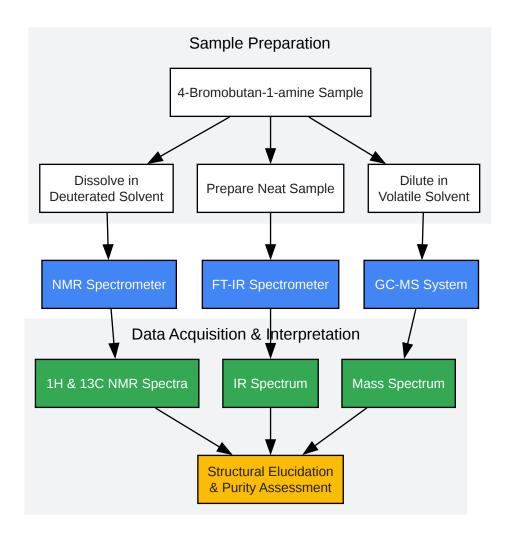
Given the volatility of **4-bromobutan-1-amine**, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for analysis.

- Sample Preparation: A dilute solution of **4-bromobutan-1-amine** is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
- GC Separation: The sample is injected into a gas chromatograph equipped with a column suitable for the analysis of volatile amines (e.g., a base-deactivated column).[6] The oven temperature is programmed to ensure separation from any impurities.
- MS Analysis: The eluent from the GC column is introduced into the ion source of the mass spectrometer. Electron ionization (EI) is a common method for generating ions. The mass analyzer then separates the ions based on their mass-to-charge ratio.

## **Visualized Experimental Workflow**

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical sample like **4-bromobutan-1-amine**.





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Caption: Workflow for Spectroscopic Analysis.

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